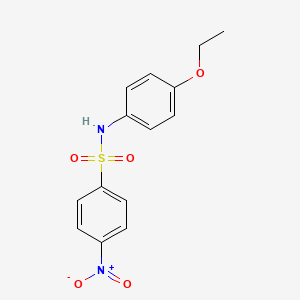![molecular formula C11H12Br3NO5S2 B14239341 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine CAS No. 575446-77-4](/img/structure/B14239341.png)
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of tribromomethanesulfonyl and benzene-1-sulfonyl groups attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(Tribromomethanesulfonyl)benzene-1-sulfonyl chloride, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tribromomethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of tribromomethanesulfonyl.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Contains a bromine atom and trifluoromethyl group, offering different reactivity and applications.
Uniqueness
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
Properties
CAS No. |
575446-77-4 |
|---|---|
Molecular Formula |
C11H12Br3NO5S2 |
Molecular Weight |
542.1 g/mol |
IUPAC Name |
4-[4-(tribromomethylsulfonyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C11H12Br3NO5S2/c12-11(13,14)21(16,17)9-1-3-10(4-2-9)22(18,19)15-5-7-20-8-6-15/h1-4H,5-8H2 |
InChI Key |
SCYSIAFBPRIQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


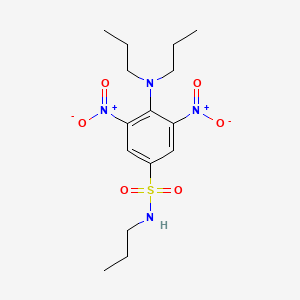
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
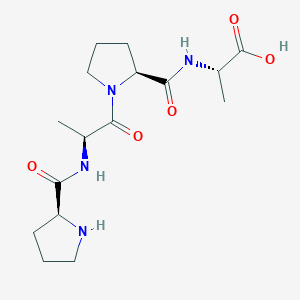
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)

![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
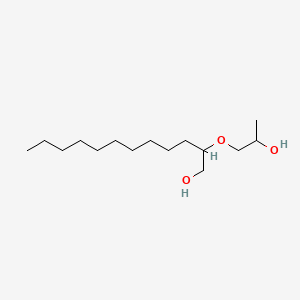
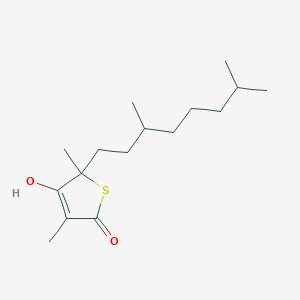
methanone](/img/structure/B14239296.png)
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)

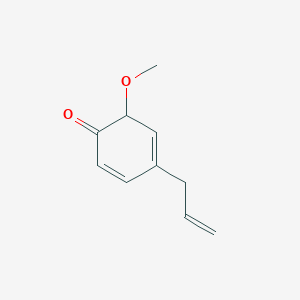
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
